molecular formula C13H16F3N3O3 B2418672 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol CAS No. 478258-73-0

1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol

Cat. No. B2418672
CAS RN: 478258-73-0
M. Wt: 319.284
InChI Key: PKYYLZODOGXZMK-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol” is a chemical compound with the CAS Number 478258-73-0 . It has a linear formula of C13H16F3N3O3 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3N3O3/c14-13(15,16)12(20)9-17-5-7-18(8-6-17)10-1-3-11(4-2-10)19(21)22/h1-4,12,20H,5-9H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.28 . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and reactivity.

Scientific Research Applications

  • Antifungal Applications : A series of compounds, including those similar to 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol, have been designed, synthesized, and evaluated as antifungal agents. These compounds exhibited significant activities against various human pathogenic fungi, indicating their potential as antifungal agents (Chai et al., 2011).

  • Antimalarial Activity : Piperazine and pyrrolidine derivatives, including those similar to the compound , have been synthesized and evaluated for their inhibitory effects on Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom were found to be crucial for antiplasmodial activity (Mendoza et al., 2011).

  • Bioactivity Against α1A-adrenoceptor : The structural analysis of arylpiperazine derivatives, related to the compound of interest, showed bioactivity against α1A-adrenoceptor. This research aids in the drug design of highly selective antagonists with chirality (Xu et al., 2016).

  • Properties**: Compounds derived from benzo[b]thiophene and piperazine, similar to 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol, were synthesized and evaluated for their affinity to 5-HT(1A) serotonin receptors and serotonin reuptake inhibition. These findings suggest potential applications in the development of new antidepressant drugs (Silanes et al., 2004).
  • Antibacterial and Antiviral Activities : Novel compounds, including those structurally related to 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol, were synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant activity against various bacterial strains and also demonstrated antiviral properties (Jadhav et al., 2017).

  • Anticancer Potential : A novel trifluoromethyl benzopyran compound, structurally similar to the compound , was studied for its cytotoxic effects on HeLa human cervical cancer cells. It induced DNA damage, cell cycle arrest, and apoptosis through both intrinsic and extrinsic pathways (Zhang et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,1,1-trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3/c14-13(15,16)12(20)9-17-5-7-18(8-6-17)10-1-3-11(4-2-10)19(21)22/h1-4,12,20H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYYLZODOGXZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(F)(F)F)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol

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